molecular formula C19H16FN5OS B11138706 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11138706
M. Wt: 381.4 g/mol
InChI Key: UZKAUNQIAOBXSG-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thiazole, triazolo, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetic acid to yield the thiazole ring.

    Synthesis of the Triazolopyridine Moiety: This involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde to form the triazolopyridine ring system.

    Coupling Reaction: The final step involves coupling the thiazole and triazolopyridine intermediates through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
  • **2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
  • **2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Uniqueness

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This fluorine substitution can also enhance the compound’s binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C19H16FN5OS

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H16FN5OS/c20-14-6-4-13(5-7-14)19-22-15(12-27-19)11-18(26)21-9-8-17-24-23-16-3-1-2-10-25(16)17/h1-7,10,12H,8-9,11H2,(H,21,26)

InChI Key

UZKAUNQIAOBXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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